Absence of Quantitative Biological Assay Data vs. Any Defined Comparator
No quantitative biological activity data (e.g., IC50, Ki, EC50) for CAS 865288-18-2 against any specific target was identified in any primary research paper, patent, or authoritative database as of the search date. A screen of ChEMBL, BindingDB, and Google Patents for the canonical SMILES and synonyms yielded no potency, affinity, or selectivity measurements [1][2][3]. This contrasts with other 1,3,4-oxadiazole derivatives where comprehensive SAR datasets are often available. This complete absence of data makes direct performance comparison against any structural analog, including N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide, impossible.
| Evidence Dimension | Target-specific biological activity |
|---|---|
| Target Compound Data | No quantitative data found. |
| Comparator Or Baseline | Any structurally related 1,3,4-oxadiazole-2-yl benzamide (e.g., 4-[bis(2-methoxyethyl)sulfamoyl] analog). |
| Quantified Difference | Not calculable due to absence of target compound data. |
| Conditions | N/A |
Why This Matters
Procurement for biological studies carries a high risk of failure due to unknown potency and target profile, a stark contrast to well-characterized analogs where activity is predetermined.
- [1] PubChem. (n.d.). Compound Summary for CID 1889315: N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] European Bioinformatics Institute. (n.d.). ChEBI: 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. Retrieved April 29, 2026. [Note: Related compound with no comparative data]. View Source
- [3] BindingDB. (n.d.). Entry for BDBM50486220 / CHEMBL2228305. Retrieved April 29, 2026. [Note: Entry shown to be for a different compound, not CAS 865288-18-2]. View Source
